molecular formula C12H15NO3 B11881723 Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B11881723
M. Wt: 221.25 g/mol
InChI Key: LFXQLXMPVMMMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 4-position and an ethyl ester group at the 3-position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their notable biological activities and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through a multi-step process involving various reagents and conditions. One common method involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-6,9,11,13-14H,2,7H2,1H3

InChI Key

LFXQLXMPVMMMHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C2C1O

Origin of Product

United States

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